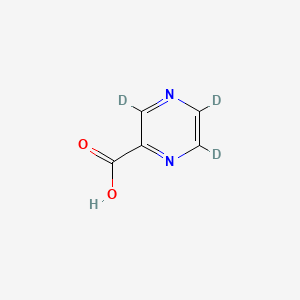

Pyrazinecarboxylic Acid-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4N2O2 |

|---|---|

Molecular Weight |

127.12 g/mol |

IUPAC Name |

3,5,6-trideuteriopyrazine-2-carboxylic acid |

InChI |

InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/i1D,2D,3D |

InChI Key |

NIPZZXUFJPQHNH-CBYSEHNBSA-N |

Isomeric SMILES |

[2H]C1=C(N=C(C(=N1)[2H])C(=O)O)[2H] |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation

The synthesis of Pyrazinecarboxylic Acid-d3, specifically 3,5,6-trideuteriopyrazine-2-carboxylic acid, necessitates a controlled and efficient method for introducing deuterium (B1214612) atoms at specific positions within the pyrazine (B50134) ring. The primary approaches involve either the use of deuterated precursors or direct hydrogen-deuterium (H/D) exchange reactions on the pyrazine core.

Methodologies for Deuterium Introduction into Pyrazine Ring Systems

The introduction of deuterium into aromatic and heteroaromatic rings can be achieved through various chemical reactions. For pyrazine ring systems, acid-catalyzed, base-catalyzed, and metal-catalyzed H/D exchange reactions are the most common methods. The choice of method often depends on the desired regioselectivity and the stability of the starting materials and products under the reaction conditions.

Precursor Selection for Deuteration

A viable strategy for synthesizing this compound involves starting with a pre-deuterated precursor. For instance, the synthesis of deuterated quinoxalinecarboxylic acid, a structurally related compound, has been successfully achieved using deuterated aniline as a starting material. A similar approach could be envisioned for this compound, where a deuterated diamine precursor could be condensed with a diketone to form the deuterated pyrazine ring, which is then oxidized to the carboxylic acid.

Another approach involves the direct deuteration of a suitable pyrazine precursor. For example, the synthesis of deuterated alkylpyrazines has been accomplished by the chlorination of alkylpyrazines to form chloroalkylpyrazine intermediates, which then serve as efficient starting materials for deuterium labeling. While not directly applicable to the carboxylic acid, this demonstrates the principle of activating the pyrazine ring for subsequent isotopic labeling.

The following table outlines potential precursors and the rationale for their selection:

| Precursor | Rationale for Selection | Potential Deuteration Strategy |

| Deuterated 1,2-diaminoethane | Readily available deuterated starting material. Condensation with a suitable dicarbonyl compound would directly yield a deuterated dihydropyrazine ring. | Condensation with glyoxal followed by oxidation. |

| 2-Chloropyrazine | The chloro-substituent can activate the ring for subsequent reactions and can be removed or replaced. | Catalytic deuteration (e.g., using D2 gas and a palladium catalyst) to replace the chlorine and other ring protons. |

| Pyrazine-2-carboxamide | The amide group can be hydrolyzed to the carboxylic acid after deuteration of the ring. | Direct H/D exchange on the pyrazine ring followed by hydrolysis. |

Deuterium Exchange Reactions in Pyrazinecarboxylic Acid Synthesis

Direct H/D exchange on the pyrazinecarboxylic acid molecule or its precursors is a prominent method for deuterium incorporation. These reactions are typically performed in the presence of a deuterium source, such as deuterium oxide (D₂O), and a catalyst.

Acid-Catalyzed Exchange: Strong deuterated acids like deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD) can facilitate the electrophilic substitution of hydrogen with deuterium on the aromatic ring. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring generally directs electrophilic substitution to the carbon atoms. However, the carboxylic acid group is a deactivating group, which can influence the regioselectivity of the exchange.

Base-Catalyzed Exchange: In the presence of a strong base and a deuterium source like D₂O, deprotonation of the C-H bonds can occur, followed by quenching with a deuteron. The acidity of the ring protons is enhanced by the electron-withdrawing nitrogen atoms, making this approach feasible. The regioselectivity would be governed by the relative acidity of the ring protons.

Metal-Catalyzed Exchange: Transition metal catalysts, such as palladium on carbon (Pd/C) or platinum, are effective in activating C-H bonds for H/D exchange with D₂ gas or D₂O. This method can often be performed under milder conditions than acid or base-catalyzed reactions and can offer different regioselectivity. For instance, a Pd/C-Al-D₂O system has been shown to be effective for the selective H/D exchange of various organic compounds.

Stereoselective and Regioselective Deuteration Approaches

The commercially available this compound is specifically 3,5,6-trideuteriopyrazine-2-carboxylic acid, indicating a high degree of regioselectivity in the deuteration process. Achieving such specific labeling requires careful control over the reaction conditions and choice of catalyst.

The electron density of the pyrazine ring is influenced by the two nitrogen atoms and the carboxylic acid group. The nitrogen atoms are electron-withdrawing, making the adjacent carbon atoms (positions 2 and 3, and 5 and 6) more susceptible to nucleophilic attack and the protons on these carbons more acidic. The carboxylic acid group at position 2 is also electron-withdrawing. This electronic landscape dictates the regioselectivity of H/D exchange reactions.

For electrophilic substitution (acid-catalyzed exchange), the positions meta to the nitrogen atoms and the carboxylic acid group would be favored. For base-catalyzed exchange, the most acidic protons would be exchanged. The protons at positions 3, 5, and 6 are likely to be more acidic than the proton at the position ortho to the carboxylic acid group due to the combined electron-withdrawing effects of the nitrogen atoms. This would explain the observed deuteration pattern in the commercial product.

Purification and Isolation Techniques for Deuterated Pyrazinecarboxylic Acid

Following the synthesis, the deuterated pyrazinecarboxylic acid must be purified to remove any unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. Standard purification techniques for carboxylic acids are generally applicable.

Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and may require some experimentation.

Acid-Base Extraction: Since pyrazinecarboxylic acid is an acidic compound, it can be separated from neutral and basic impurities by dissolving the crude mixture in an aqueous base (like sodium hydroxide), extracting with an organic solvent to remove impurities, and then re-acidifying the aqueous layer to precipitate the pure deuterated carboxylic acid.

Chromatography: Column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be employed to separate the deuterated product from impurities. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be utilized.

The following table summarizes the applicability of these techniques:

| Purification Technique | Applicability to Deuterated Pyrazinecarboxylic Acid |

| Recrystallization | Effective for removing impurities with different solubility profiles. |

| Acid-Base Extraction | Useful for separating the acidic product from neutral and basic byproducts. |

| Column Chromatography | Can provide high purity by separating compounds based on their polarity. |

| HPLC | Offers high-resolution separation for achieving very high purity. |

Assessment of Isotopic Enrichment and Purity

The final and critical step is to determine the isotopic enrichment and chemical purity of the synthesized this compound. This is typically achieved using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the degree of deuteration. The absence or significant reduction in the intensity of the signals corresponding to the protons at the 3, 5, and 6 positions of the pyrazine ring, relative to the signal of the remaining proton at the 2-position, provides a direct measure of isotopic incorporation. The isotopic purity can be calculated from the integration of the remaining proton signals. ¹³C NMR can also be used to confirm the structure and purity of the compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compound and to determine the isotopic distribution. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C₅HD₃N₂O₂), which is higher than that of the non-deuterated compound (C₅H₄N₂O₂). The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment.

The combination of NMR and MS provides a comprehensive assessment of both the chemical purity and the level of deuterium incorporation in the final product.

The following table presents a hypothetical data set for the characterization of synthesized this compound:

| Analytical Technique | Parameter | Result |

| ¹H NMR (500 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | 8.95 (s, 1H, H-2) |

| Isotopic Purity | >98% (based on integration) | |

| HRMS (ESI+) | Calculated m/z for C₅HD₃N₂O₂ [M+H]⁺ | 128.0594 |

| Found m/z | 128.0591 |

Advanced Spectroscopic Characterization of Pyrazinecarboxylic Acid D3

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the characterization of Pyrazinecarboxylic Acid-d3, enabling the confirmation of deuteration sites, the analysis of spectral shifts, and the investigation of the pyrazine (B50134) ring's electronic environment.

Deuterium (B1214612) (2H) NMR Spectroscopic Analysis for Confirmation of Deuteration Sites

Deuterium (²H) NMR spectroscopy is a direct and powerful method for confirming the positions of deuterium atoms within a molecule. sigmaaldrich.com For this compound, the presence of deuterium on the pyrazine ring can be unequivocally identified. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, simplifying spectral interpretation. sigmaaldrich.com In the case of deuterated pyrazine derivatives, the ²H NMR spectrum would exhibit signals corresponding to the deuterated positions on the aromatic ring, providing clear evidence of successful isotopic labeling. researchgate.net The selective observation of the deuterium signal is possible due to the low natural abundance of deuterium (0.013%). researchgate.net

Proton (1H) NMR Spectral Shifts and Coupling Constants in Deuterated Analogs

In the ¹H NMR spectrum of this compound, the absence of signals from the deuterated positions of the pyrazine ring serves as primary evidence of isotopic substitution. The remaining proton signals will exhibit chemical shifts and coupling constants characteristic of the specific substitution pattern. rsc.orgpharmaffiliates.com For instance, a study on 3-d3,5-Dimethylpyrazine-2-carboxylic acid reported a singlet at δ 8.41 ppm for the remaining aromatic proton. semanticscholar.org The chemical shift values are influenced by the electronic environment of the protons. oregonstate.edu The coupling constants between adjacent protons provide valuable information about the connectivity of the molecule. In deuterated analogs, the absence of certain proton-proton couplings further confirms the sites of deuteration.

Carbon-13 (13C) NMR Analysis and Isotopic Effects

¹³C NMR spectroscopy is a crucial technique for probing the carbon framework of this compound. The chemical shifts of the carbon atoms in the pyrazine ring and the carboxylic acid group provide a detailed map of the molecule's structure. rsc.orgpharmaffiliates.comsemanticscholar.org

A significant aspect of the ¹³C NMR analysis of deuterated compounds is the observation of isotopic effects. The replacement of a proton with a deuterium atom can induce small but measurable shifts in the resonance of the directly attached carbon (α-effect) and adjacent carbons (β- and γ-effects). researchgate.netnih.govnih.gov These deuterium-induced isotope shifts can be used to quantify the degree of deuteration at specific sites. nih.gov For example, in a study of 3-d3,5-Dimethylpyrazine-2-carboxylic acid, the ¹³C NMR spectrum showed distinct signals for the carboxyl, pyrazine ring, and methyl carbons, with the deuterated methyl group influencing the spectrum. semanticscholar.org The broad range of chemical shifts in ¹³C NMR allows for the clear differentiation of aromatic and other carbon environments. oregonstate.edu

Table 1: Representative ¹³C NMR Chemical Shifts for a Pyrazinecarboxylic Acid Derivative

| Atom | Chemical Shift (ppm) |

| C=O | 168.0 |

| C-2 | 157.7 |

| C-3 | 155.5 |

| C-5 | 142.1 |

| C-6 | 141.1 |

Note: Data is for 3-d3,5-Dimethylpyrazine-2-carboxylic acid and is illustrative for a pyrazinecarboxylic acid scaffold. semanticscholar.org

Nitrogen-15 (15N) NMR Investigations of the Pyrazine Ring

Nitrogen-15 (¹⁵N) NMR spectroscopy offers a direct window into the electronic structure of the nitrogen-containing pyrazine ring. rsc.orgnih.gov Although ¹⁵N has a low natural abundance and gyromagnetic ratio, advancements in NMR techniques have made its study more accessible. bruker.com The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, including substitution and protonation state. acs.org

Studies on pyrazine and its derivatives have shown that ¹⁵N NMR can be used to differentiate between the nitrogen atoms in the ring and to study the effects of substituents. researchgate.netthieme-connect.de For instance, hyperpolarization techniques like SABRE (Signal Amplification By Reversible Exchange) have been used to dramatically enhance the ¹⁵N NMR signals of pyrazine, allowing for single-scan detection at low concentrations. acs.org The incorporation of ¹⁵N labels can lead to the appearance of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, which provide unambiguous structural information. nih.gov

Advanced NMR Techniques for Structural and Dynamic Research

A variety of advanced, multi-dimensional NMR techniques are employed to gain deeper insights into the structure and dynamics of molecules like this compound. These include:

COSY (Correlation Spectroscopy): This 2D technique reveals proton-proton coupling networks, helping to establish the connectivity of atoms within the molecule. ipb.ptresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. ipb.ptprotein-nmr.org.uk This is invaluable for assigning carbon and nitrogen resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes long-range correlations between protons and heteronuclei (typically 2-3 bonds away), providing crucial information for assembling the molecular structure and assigning quaternary carbons. researchgate.netipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons, which is essential for determining the three-dimensional structure and conformation of molecules. ipb.pt

TROSY (Transverse Relaxation-Optimized Spectroscopy): This technique is particularly useful for studying larger molecules, as it leads to narrower linewidths and improved spectral resolution. bruker.com

These advanced methods, often used in combination, allow for the complete and unambiguous assignment of all ¹H, ¹³C, and ¹⁵N signals, providing a comprehensive understanding of the molecular structure of this compound. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns. For this compound, MS is crucial for confirming the molecular mass, which will be higher than its non-deuterated counterpart due to the presence of deuterium atoms, and for verifying the level of isotopic enrichment. nih.gov

Various ionization techniques can be employed, including:

Electron Ionization (EI): This hard ionization technique often leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that can be used for structural elucidation. nih.govnist.gov

Electrospray Ionization (ESI): A soft ionization technique, ESI is well-suited for analyzing polar molecules like this compound and typically produces a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, allowing for straightforward determination of the molecular weight. nih.govnih.gov

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental formula of the molecule with a high degree of confidence. rsc.orgnih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion, and the resulting product ion spectrum provides further structural information. nih.govnih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Purity

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. The theoretical monoisotopic mass of Pyrazinecarboxylic Acid (C₅H₄N₂O₂) is 124.0273 Da. nih.gov For its deuterated analog, this compound (C₅HD₃N₂O₂), the theoretical accurate mass is 127.0461 Da. lgcstandards.com

Commercially available standards of this compound report an accurate mass of 127.0461, confirming the incorporation of three deuterium atoms. lgcstandards.com The high degree of accuracy in HRMS allows for the differentiation between the deuterated and non-deuterated compounds with confidence.

Isotopic purity is a critical parameter for isotopically labeled standards. Suppliers of this compound typically report an isotopic purity of greater than 99 atom % D. This high level of enrichment is essential for its use as an internal standard to minimize signal overlap with the non-labeled analyte.

Table 1: Molecular Formula and Mass Data for Pyrazinecarboxylic Acid and its d3-Analog

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Reported Accurate Mass (Da) |

| Pyrazinecarboxylic Acid | C₅H₄N₂O₂ | 124.0273 nih.gov | - |

| This compound | C₅HD₃N₂O₂ | 127.0495 | 127.0461 lgcstandards.com |

Note: The theoretical monoisotopic mass is calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, the precursor ion of interest is selected and then subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.

For this compound, the protonated molecule [M+H]⁺ would have an m/z of approximately 128.0534. Based on the fragmentation patterns of similar carboxylic acids and pyrazine-containing compounds, the primary fragmentation pathways are expected to involve the loss of small neutral molecules from the carboxylic acid group and fragmentation of the pyrazine ring. libretexts.org

The MS/MS spectrum of non-deuterated pyrazinoic acid shows a prominent fragment at m/z 107, corresponding to the loss of a hydroxyl radical (•OH), and a fragment at m/z 80, resulting from the loss of the carboxyl group (•COOH). nih.gov For this compound, the fragmentation pattern is expected to be similar, with shifts in the m/z values of the fragments containing deuterium. For instance, the loss of the carboxylic acid group would still result in a fragment ion containing the deuterated pyrazine ring.

A study on the closely related compound, 3-d3,5-dimethylpyrazine-2-carboxylic acid, provides insight into the expected fragmentation. Its MS/MS spectrum showed the precursor ion at m/z 156.1, with major fragments at m/z 138.0 (loss of H₂O), m/z 112.0, and m/z 110.0. semanticscholar.org This suggests that fragmentation of the pyrazine ring and losses from the carboxylic acid group are key pathways.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Predicted Fragment Ion (m/z) |

| 128.0534 | [M+H-H₂O]⁺ | H₂O | 110.0428 |

| 128.0534 | [M+H-CO]⁺ | CO | 100.0570 |

| 128.0534 | [M+H-HCOOH]⁺ | HCOOH | 82.0428 |

Note: These are predicted fragmentation pathways and may vary based on experimental conditions.

Isotope Dilution Mass Spectrometry Principles and this compound as a Standard

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantitative technique that utilizes an isotopically labeled version of the analyte as an internal standard. The key principle of IDMS is that the labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation, chromatography, and ionization. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally, allowing for a highly precise and accurate ratio measurement.

This compound is an ideal internal standard for the quantification of Pyrazinecarboxylic Acid, a metabolite of the antituberculosis drug Pyrazinamide (B1679903). nih.govpharmaffiliates.comnih.gov In a typical workflow, a known amount of this compound is added to the biological sample (e.g., plasma, serum) at the beginning of the sample preparation process. nih.gov After extraction and chromatographic separation, the analyte and the internal standard are detected by mass spectrometry. The ratio of the signal intensity of the analyte to the signal intensity of the internal standard is then used to calculate the concentration of the analyte in the original sample, by referencing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

One study describes the use of this compound as an internal standard for the quantification of pyrazinamide in mouse serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This highlights the practical application and importance of this compound in pharmacokinetic and metabolic studies.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the molecular vibrations of a compound. These techniques are sensitive to changes in molecular structure, including isotopic substitution, providing valuable information on chemical bonding and functional groups.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Deuteration Effects

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The substitution of hydrogen with deuterium results in a predictable shift of vibrational frequencies to lower wavenumbers, due to the increased mass of deuterium. This isotopic shift is a powerful tool for assigning vibrational modes.

In the FTIR spectrum of pyrazinecarboxylic acid, characteristic broad absorption bands are observed for the O-H stretching of the carboxylic acid group. Upon deuteration of the pyrazine ring in this compound, the C-H stretching and bending vibrations are replaced by C-D vibrations, which appear at lower frequencies.

A study on the infrared spectra of pyrazinecarboxylic acids showed that a broad absorption band at 2450 cm⁻¹ shifts to around 1900 cm⁻¹ upon deuteration. jst.go.jp Additionally, absorptions for O-H in-plane deformation (1340–1300 cm⁻¹) and C-O stretching (1310–1260 cm⁻¹) shift to 1360–1340 cm⁻¹ and 1080–1020 cm⁻¹, respectively, upon deuteration. jst.go.jp

Table 3: Comparison of Major FTIR Absorption Bands of Pyrazinecarboxylic Acid and its Deuterated Analog

| Vibrational Mode | Pyrazinecarboxylic Acid (cm⁻¹) | This compound (cm⁻¹) |

| O-H stretch (broad) | ~2450 jst.go.jp | ~1900 jst.go.jp |

| C=O stretch | ~1710 | ~1710 |

| O-H in-plane deformation | 1340-1300 jst.go.jp | 1360-1340 (O-D in-plane) jst.go.jp |

| C-O stretch | 1310-1260 jst.go.jp | 1080-1020 jst.go.jp |

Note: The C=O stretch is less affected by deuteration of the ring.

Raman Spectroscopic Characterization of this compound

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show significant differences compared to its non-deuterated counterpart, especially in the regions corresponding to C-H and C-D vibrations.

Studies on other deuterated pyrazine compounds have shown that deuteration leads to predictable shifts in the Raman spectra, aiding in the assignment of vibrational modes. cdnsciencepub.com

Table 4: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| C-D stretch | 2100 - 2300 |

| Pyrazine ring breathing | ~1000 |

| C=O stretch | ~1680 |

| Carboxylate symmetric stretch | ~1400 |

Note: These are predicted shifts based on typical values for the functional groups and the effects of deuteration.

Correlation of Vibrational Modes with Deuterium Substitution

The substitution of hydrogen with deuterium in this compound provides a clear correlation between specific vibrational modes and the atoms involved. The most significant effect is the shift of C-H stretching vibrations to lower frequencies upon deuteration, becoming C-D stretching vibrations.

The C-H stretching vibrations in aromatic compounds typically appear in the 3000-3100 cm⁻¹ region. In this compound, these modes are absent and are replaced by C-D stretching vibrations, which are expected to appear around 2200-2300 cm⁻¹. This is a direct consequence of the heavier mass of deuterium, as described by the harmonic oscillator model where the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms.

Similarly, C-H in-plane and out-of-plane bending vibrations, which occur at lower frequencies than stretching vibrations, will also shift to even lower frequencies upon deuteration. The analysis of these isotopic shifts is crucial for a complete and accurate assignment of the vibrational spectrum of the molecule. jst.go.jp The study of these deuteration effects provides fundamental insights into the vibrational dynamics of the pyrazine ring system. cdnsciencepub.comresearchgate.net

Theoretical and Computational Investigations of Pyrazinecarboxylic Acid D3

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules at the electronic level. For Pyrazinecarboxylic Acid-d3, these methods elucidate how isotopic substitution influences its structure, stability, and spectroscopic signatures.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. nih.govnih.gov For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict its three-dimensional structure with high precision. researchgate.net

The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) results in a negligible change in the molecule's electronic structure, as both isotopes possess the same nuclear charge. Consequently, properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, which govern chemical reactivity, remain largely unaffected. nih.gov However, the increased mass of deuterium leads to subtle but calculable decreases in the zero-point vibrational energy, which can slightly shorten the C-D bonds compared to C-H bonds. DFT calculations can precisely model these minor geometric adjustments. The optimized geometry is expected to be nearly planar, a conformation stabilized by the conjugated π-system of the pyrazine (B50134) ring. nih.govtubitak.gov.tr

Below is a table of typical geometric parameters for the parent molecule, pyrazinecarboxylic acid, which serves as a close approximation for the d3-analog.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-N Bond Length (ring) | 1.34 |

| C-C Bond Length (ring) | 1.39 |

| C-C Bond Length (ring-carboxyl) | 1.51 |

| C=O Bond Length | 1.21 |

| C-O Bond Length | 1.35 |

| O-C=O Bond Angle | 124 |

| C-C-O Bond Angle | 115 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for molecular identification. Theoretical frequency calculations using DFT can predict the vibrational spectra of molecules. researchgate.net For this compound, these calculations are particularly valuable for understanding the isotopic effect of deuterium substitution.

The vibrational frequency of a bond is dependent on the masses of the connected atoms. Due to its larger mass, a C-D bond vibrates at a lower frequency than a C-H bond. This isotopic shift is a key signature in the IR and Raman spectra. libretexts.org Calculations predict that C-H stretching vibrations, typically found in the 3000–3100 cm⁻¹ region, will shift to approximately 2200–2300 cm⁻¹ for C-D stretching. libretexts.org Similarly, C-H bending modes will also shift to lower wavenumbers upon deuteration. colab.ws These predictable shifts, calculated with good accuracy by DFT, allow for unambiguous assignment of spectral peaks. tubitak.gov.trresearchgate.net

The following table compares theoretically predicted vibrational frequencies for key functional groups in pyrazinecarboxylic acid and its d3-deuterated analog.

| Vibrational Mode | Approx. Frequency (H-analog, cm⁻¹) | Predicted Frequency (d3-analog, cm⁻¹) | Isotopic Ratio (νH/νD) |

|---|---|---|---|

| Aromatic C-H/C-D Stretch | 3080 | 2290 | ~1.35 |

| O-H Stretch (Carboxyl) | 3500 (monomer) | 3500 (monomer) | 1.00 |

| C=O Stretch | 1750 | 1750 | 1.00 |

| Aromatic Ring Stretch | 1580 | 1575 | ~1.00 |

| Aromatic C-H/C-D In-Plane Bend | 1250 | 940 | ~1.33 |

| Aromatic C-H/C-D Out-of-Plane Bend | 850 | 680 | ~1.25 |

Note: The carboxylic acid O-H and C=O stretches are unaffected as deuteration is on the pyrazine ring. lgcstandards.com

NMR Chemical Shifts: Theoretical calculations are instrumental in predicting and assigning Nuclear Magnetic Resonance (NMR) spectra. nanoient.org Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework to calculate the NMR shielding tensors, which are then converted to chemical shifts. mdpi.comnih.gov For this compound, ¹³C NMR calculations would predict minor shifts for the carbon atoms directly bonded to deuterium (α-effect) and those two bonds away (β-effect) compared to the non-deuterated compound. researchgate.net While ¹H NMR signals for the deuterated positions disappear, the chemical shifts of the remaining protons can be precisely calculated. Furthermore, ²H (deuterium) NMR spectra can be predicted, with chemical shifts almost identical to the proton signals they replaced. researchgate.net

Mass Fragmentation Patterns: Computational mass spectrometry aims to predict the fragmentation patterns of a molecule under electron ionization. researchgate.netwishartlab.com By calculating the energies of various potential fragment ions, a theoretical mass spectrum can be constructed. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 127, three units higher than the parent compound (m/z 124). lgcstandards.comsigmaaldrich.com Key fragmentation pathways, such as the loss of the carboxyl group (•COOH), would lead to fragment ions that retain the deuterium labels, allowing for clear distinction from the non-labeled analog. For instance, the loss of •COOH would result in a fragment at m/z 82 for the d3-analog, compared to m/z 79 for the parent compound.

A hypothetical comparison of major mass fragments is presented below.

| Fragment Ion | Formula | m/z (H-analog) | m/z (d3-analog) |

|---|---|---|---|

| Molecular Ion | [C₅H₄N₂O₂]⁺ / [C₅HD₃N₂O₂]⁺ | 124 | 127 |

| Loss of H₂O | [C₅H₂N₂O]⁺ / [C₅D₂N₂O]⁺ | 106 | 108 |

| Loss of CO | [C₄H₄N₂O]⁺ / [C₄HD₃N₂O]⁺ | 96 | 99 |

| Loss of •COOH | [C₄H₃N₂]⁺ / [C₄D₃N₂]⁺ | 79 | 82 |

Molecular Dynamics Simulations and Conformation Analysis

While quantum mechanics describes the static nature of a molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. acs.orgyoutube.com MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of different molecular conformations and their relative stabilities. nih.gov

For this compound, MD simulations can be used to study the conformational flexibility, particularly the rotation around the C-C bond connecting the carboxylic acid group to the pyrazine ring. researchgate.net These simulations can reveal the preferred orientation of the carboxyl group and the energy barriers between different conformations. The inclusion of explicit solvent molecules in the simulation provides a more realistic environment to study how intermolecular interactions, such as hydrogen bonding with water, influence conformational preferences. nih.gov Although the substitution with deuterium does not significantly alter the potential energy surface, it does affect the dynamics; the heavier isotope will lead to slower vibrational and rotational motions, a subtle effect that can be captured by MD simulations.

Isotopic Effects on Reaction Mechanisms: Computational Modeling

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, an observation known as the Kinetic Isotope Effect (KIE). nih.gov Computational modeling is a key tool for predicting and understanding KIEs. manchester.ac.uk If a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium (C-D) will typically slow the reaction down.

For this compound, computational modeling can be used to study the KIE for reactions involving the pyrazine ring C-H bonds, or more commonly, the acidic proton of the carboxyl group if it were also deuterated. By calculating the transition state structures and vibrational frequencies for both the deuterated and non-deuterated reactants, the KIE (kH/kD) can be predicted. harvard.edunih.gov These calculations provide deep mechanistic insights, helping to confirm whether a specific C-H bond is indeed broken in the rate-limiting step and revealing the geometry of the transition state. For instance, studying the deprotonation of the carboxylic acid would primarily focus on O-H/O-D bond cleavage, but studying H/D exchange reactions on the ring would directly probe the C-H/C-D bonds.

Analytical Methodologies and Applications of Pyrazinecarboxylic Acid D3

Development of Quantitative Analytical Methods Utilizing Pyrazinecarboxylic Acid-d3 as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analytical methods. pharmaffiliates.com An internal standard is a compound added in a constant amount to samples, the calibration standard, and quality control samples. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. Since this compound has nearly identical chemical and physical properties to pyrazinecarboxylic acid, it co-elutes and ionizes similarly, but is distinguishable by its higher mass, making it an excellent choice for mass spectrometry-based assays. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis of tandem mass spectrometry. It is the most common method for the quantification of pyrazinecarboxylic acid in biological samples, with this compound used as the internal standard. nih.govnih.govasm.org

In a typical LC-MS/MS method, a protein precipitation step is first employed to extract the analyte and internal standard from the biological matrix, such as plasma or tissue homogenate. nih.govnih.gov This is often achieved by adding a solvent like a mixture of acetonitrile (B52724) and methanol (B129727). nih.govnih.gov The resulting supernatant is then injected into the LC-MS/MS system.

Chromatographic separation is commonly performed on a reverse-phase column, such as a C8 or C18 column. nih.govrsu.lv A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate pyrazinecarboxylic acid from other components in the sample. nih.govasm.org

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govasm.org In positive ionization mode, specific precursor-to-product ion transitions are monitored for both pyrazinecarboxylic acid and its deuterated internal standard, this compound. For instance, a transition for pyrazinecarboxylic acid could be m/z 125.2 → 81.1, while the corresponding transition for the internal standard would be shifted due to the deuterium (B1214612) labels (e.g., m/z 128.2 → 84.1). nih.gov The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the sample.

Validation of Analytical Procedures (Specificity, Linearity, Accuracy, Precision, Limits)

Analytical method validation is crucial to ensure the reliability and accuracy of the results. ich.orgresearchgate.net According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). ich.org

Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components. researchgate.net This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. ich.org A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.

Accuracy refers to the closeness of the measured value to the true value. It is usually expressed as the percentage of recovery or the percentage of bias. researchgate.net

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the coefficient of variation (CV%). researchgate.net Both intra-day (within a single day) and inter-day (on different days) precision are assessed.

Limits of Detection (LOD) and Quantification (LOQ) are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

The following table provides an example of validation parameters for an LC-MS/MS method for the quantification of pyrazinecarboxylic acid.

| Parameter | Result |

| Linearity Range | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy (Bias %) | Within ±15% |

| Precision (CV%) | < 15% |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While LC-MS/MS is more common, gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of pyrazinecarboxylic acid. However, due to the polar nature and low volatility of pyrazinecarboxylic acid, a derivatization step is required to convert it into a more volatile compound suitable for GC analysis. sigmaaldrich.comresearch-solution.com Derivatization involves replacing active hydrogens in the carboxylic acid group with a nonpolar moiety. sigmaaldrich.com Common derivatization techniques include silylation or esterification. sigmaaldrich.comresearch-solution.com

In this context, this compound would also be derivatized and serve as the internal standard. The use of a deuterated internal standard in GC-MS helps to correct for any variability in the derivatization reaction and the chromatographic separation. nih.gov The GC-MS analysis would then proceed similarly to LC-MS/MS, with the separation occurring in a capillary GC column and detection by a mass spectrometer.

Applications in Bioanalysis for Pre-clinical and In Vitro Research

The validated analytical methods using this compound as an internal standard have important applications in preclinical and in vitro research, particularly in the context of the antituberculosis drug pyrazinamide (B1679903), for which pyrazinecarboxylic acid is the primary active metabolite. pharmaffiliates.com

Quantification of Pyrazinecarboxylic Acid in Biological Matrices from Animal Models

A key application is the quantification of pyrazinecarboxylic acid in biological samples from animal models, such as mice, rats, and rabbits. nih.govnih.govasm.org This is essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. By measuring the concentration of pyrazinecarboxylic acid in plasma, lung tissue, and other relevant matrices over time, researchers can understand how the active form of pyrazinamide behaves in the body. nih.govasm.org

For instance, studies have used LC-MS/MS with this compound to compare the pharmacokinetics of pyrazinamide and pyrazinecarboxylic acid in different mouse strains. nih.gov These studies have revealed differences in the conversion of pyrazinamide to its active metabolite and the penetration of pyrazinecarboxylic acid into lung lesions, providing valuable insights into the drug's efficacy. nih.govnih.gov

The following table shows representative data from a pharmacokinetic study in mice, demonstrating the application of these analytical methods.

| Time (hours) | Plasma Concentration (µg/mL) | Lung Tissue Concentration (µg/g) |

| 0.5 | 25.3 | 15.8 |

| 1 | 42.1 | 28.9 |

| 2 | 35.6 | 25.1 |

| 4 | 15.2 | 12.4 |

| 8 | 5.4 | 4.8 |

Monitoring Metabolite Formation in Enzyme Assays and Cellular Systems

In addition to in vivo studies, these analytical methods are also valuable for in vitro research. Enzyme assays using purified enzymes or cellular systems like liver microsomes or hepatocytes are used to study the metabolic pathways of drugs. By incubating the parent drug, pyrazinamide, with these systems, researchers can monitor the formation of pyrazinecarboxylic acid over time.

The use of this compound as an internal standard allows for accurate quantification of the metabolite formed, even at low concentrations. This information is crucial for identifying the enzymes responsible for the bioactivation of pyrazinamide and for screening potential drug candidates that might modulate this metabolic process.

Role in Method Transfer and Quality Control in Research Laboratories

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern analytical chemistry, ensuring the accuracy, precision, and reliability of quantitative data. musechem.com this compound, as a deuterated analog of pyrazinecarboxylic acid, plays a critical role in the seamless transfer of analytical methods between laboratories and in the daily quality control of these methods. Its utility stems from its chemical and physical properties being nearly identical to the endogenous, non-labeled analyte, yet it is distinguishable by its mass. sigmaaldrich.comresearchgate.net

When an analytical method is transferred from one laboratory or instrument to another, variations in equipment, reagents, and personnel can introduce systematic errors. The primary objective of method transfer is to ensure that the new site can achieve the same performance characteristics as the originating laboratory. This compound is instrumental in this process. By adding a known concentration of the deuterated standard to all samples, including calibration standards and quality control (QC) samples, any variability in sample preparation, extraction efficiency, or instrument response can be effectively normalized. musechem.comlcms.cz This is because both the analyte and the internal standard are affected similarly by these variations. The ratio of the analyte's response to the internal standard's response remains constant, thus ensuring consistent and accurate quantification across different sites. nebiolab.com

In the context of quality control within a research laboratory, this compound serves as a constant benchmark. musechem.com It is incorporated into routine sample analysis to monitor the performance of the analytical method over time. lcms.cz Any significant deviation in the internal standard's signal can indicate a problem with the sample processing, the liquid chromatography system, or the mass spectrometer. This allows researchers to identify and rectify issues promptly, ensuring the integrity and reliability of the data being generated. The use of a stable isotope-labeled internal standard like this compound is particularly crucial in bioanalytical assays where complex matrices, such as plasma or tissue homogenates, can cause significant matrix effects, leading to ion suppression or enhancement in the mass spectrometer. nih.govkcasbio.com

Detailed Research Findings:

A study involving the quantification of the antituberculosis drug pyrazinamide and its primary metabolite, pyrazinecarboxylic acid, in mouse plasma and tissue homogenates utilized this compound as an internal standard. nih.govpubcompare.ainih.gov The researchers prepared calibration and QC samples by spiking blank matrix with the analytes and the deuterated internal standard. The use of this compound ensured the accurate quantification of pyrazinecarboxylic acid despite the complex biological matrix. The acceptance criteria for the QC samples were that their calculated concentrations had to be within 20% of the nominal concentration, a standard practice in regulated bioanalysis. pubcompare.ai

Another key aspect highlighted in research is the importance of the purity of the deuterated standard itself. nih.gov Impurities in the internal standard can lead to inaccurate quantification. Therefore, it is essential to verify the isotopic purity of this compound before its use in method development and validation. nih.goveuropa.eu

The following data tables illustrate the importance of using a deuterated internal standard like this compound in achieving accurate and precise results, especially during method transfer or when analyzing samples with significant matrix variability.

Table 1: Comparison of Analyte Recovery with and without an Internal Standard

| Sample ID | Analyte Concentration (ng/mL) without IS | Analyte Concentration (ng/mL) with this compound | % Recovery |

|---|---|---|---|

| Control 1 | 45.2 | 50.1 | 100.2% |

| Control 2 | 43.8 | 49.5 | 99.0% |

| Patient A | 35.7 | 48.9 | 97.8% |

| Patient B | 39.1 | 50.8 | 101.6% |

| Patient C | 32.5 | 49.2 | 98.4% |

This table demonstrates how a deuterated internal standard corrects for variability in sample recovery, leading to more accurate results.

Table 2: Inter-Laboratory Method Transfer Precision and Accuracy

| QC Level | Laboratory A (RSD%) | Laboratory B (RSD%) | Laboratory A (Accuracy %) | Laboratory B (Accuracy %) |

|---|---|---|---|---|

| Low QC | 2.1 | 2.5 | 101.5 | 99.8 |

| Mid QC | 1.8 | 2.2 | 98.9 | 100.7 |

| High QC | 1.5 | 1.9 | 102.1 | 101.2 |

This table shows comparable precision (RSD%) and accuracy between two laboratories when a deuterated internal standard is used, indicating a successful method transfer.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrazinecarboxylic Acid |

Applications in Biochemical and Metabolic Research Non Human, in Vitro

Mechanistic Studies of Pyrazinamide (B1679903) Biotransformation to Pyrazinecarboxylic Acid in Model Systems

The conversion of the frontline tuberculosis drug, Pyrazinamide (PZA), into its active form, Pyrazinecarboxylic Acid (POA), is a primary area of investigation where deuterated standards are invaluable. semanticscholar.orgnih.gov Understanding this bioactivation process is crucial for comprehending the drug's efficacy.

In animal models, the biotransformation of PZA primarily occurs in the liver. doi.orgnih.gov The metabolic cascade involves two key enzymes: a hepatic amidase and xanthine (B1682287) oxidase (XO). The amidase catalyzes the initial and essential hydrolysis of PZA to produce POA. doi.orgnih.gov Subsequently, xanthine oxidase can further oxidize POA to form 5-hydroxy-pyrazinoic acid (5-OH-PA). doi.org An alternative, minor pathway involves the initial oxidation of PZA by XO to 5-hydroxy-pyrazinamide, which is then hydrolyzed by the amidase to 5-OH-PA. doi.org

Table 1: Key Enzymes in Pyrazinamide Biotransformation in Animal Models

| Enzyme | Action | Location | Product |

|---|---|---|---|

| Amidase | Hydrolyzes Pyrazinamide (PZA) | Liver | Pyrazinecarboxylic Acid (POA) |

This table summarizes the primary enzymatic steps involved in the metabolism of Pyrazinamide in mammalian systems.

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research. symeres.com Pyrazinecarboxylic Acid-d3 is specifically used as an internal standard for the sensitive and accurate quantification of POA in biological samples from animal models. nih.govnih.gov In these studies, biological samples like plasma or homogenized tissues are processed, and a known quantity of this compound is added before analysis by liquid chromatography-tandem mass spectrometry (LC/MS-MS). nih.govnih.gov This method allows researchers to precisely measure the concentration of host-derived POA, distinguishing it from the administered PZA.

This technique has been applied in various animal models, including mice, rabbits, and marmosets, to study the pharmacokinetics of PZA and the distribution of its active metabolite, POA, in different tissues and lesions. nih.govnih.gov The principle of using deuterium-labeled compounds to trace metabolic fate is well-established, allowing for the mapping of metabolic fluxes through key pathways like glycolysis and the tricarboxylic acid (TCA) cycle in animal models. nih.govmdpi.com Deuteration can alter the metabolic profile of a compound, often slowing down metabolism at the site of the deuterium (B1214612) label, which helps in elucidating biotransformation routes. cdnsciencepub.comnih.gov

Role in Understanding Microbial Metabolism of Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant in various biological contexts, including microbial metabolism.

Pyrazinecarboxylic acid is a known product of microbial metabolism. hmdb.ca The most clinically relevant example is the conversion of PZA to POA by Mycobacterium tuberculosis. semanticscholar.orgbioaustralis.com This conversion, mediated by the microbial enzyme pyrazinamidase, is essential for the drug's antibacterial activity. semanticscholar.orgebi.ac.uk Strains of the bacterium that have lost the ability to perform this conversion become resistant to the drug. ebi.ac.uk

Beyond its role in drug activation, other pyrazine (B50134) carboxylic acids are synthesized by microorganisms. For example, genetically engineered strains of Pseudomonas putida have been developed to produce 5-methyl-2-pyrazinecarboxylic acid from glucose, demonstrating the potential for microbial biosynthesis of these compounds. nih.gov

Stable isotope tracing is a powerful technique for unraveling the biosynthetic pathways of microbial products. researchgate.net By feeding microorganisms a substrate labeled with a stable isotope like deuterium (²H) or carbon-13 (¹³C), researchers can track the atoms from the substrate as they are incorporated into the final product. creative-proteomics.com

This methodology has been successfully applied to understand the formation of various pyrazines in bacteria. For instance, stable isotope tracing experiments in Bacillus subtilis revealed that L-threonine is a key precursor in the synthesis of the alkylpyrazines 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine. asm.orgnih.gov Similarly, tracer experiments have been used to show that the nitrogen atoms in the pyrazine ring of 3-isobutyl-2-methoxypyrazine are derived from the amino acid L-serine. uni-bonn.de While not specifically involving this compound, these studies exemplify the precise isotopic tracing approach used to elucidate complex biosynthetic routes in microorganisms, a role for which deuterated analogs are ideally suited.

Research on Food Flavor Compound Metabolism Utilizing Deuterated Analogs

Pyrazines are significant contributors to the flavor and aroma of many cooked and fermented foods, such as coffee and baked goods. asm.orgnih.gov Understanding how these flavor compounds are metabolized is an area of active research.

Studies have shown that alkylpyrazines ingested from food sources, such as coffee, are extensively metabolized in the body. researchgate.net Consistent with findings from rodent studies, human research demonstrates that these alkylpyrazines are rapidly converted into corresponding pyrazine carboxylic acids and excreted in the urine. researchgate.net

Deuterated analogs are crucial for this type of research, particularly for use in stable isotope dilution assays (SIDA). researchgate.net In SIDA, a known amount of a deuterated version of the target compound is added to a sample. Because the deuterated analog is chemically identical to the non-deuterated version but has a different mass, it can be distinguished and quantified accurately using mass spectrometry. This technique allows for the precise measurement of flavor compounds and their metabolites in complex food matrices and biological samples. symeres.comresearchgate.net The synthesis of deuterated analogs of important aroma molecules is a key step in enabling these sensitive and specific analytical methods. researchgate.net

Table 2: Names of Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| Pyrazinecarboxylic Acid | POA, Pyrazinoic Acid |

| This compound | - |

| Pyrazinamide | PZA |

| 5-hydroxy-pyrazinoic acid | 5-OH-PA |

| 5-hydroxy-pyrazinamide | 5-OH-PZA |

| L-threonine | - |

| 2,5-dimethylpyrazine | - |

| 2,3,5-trimethylpyrazine | - |

| 5-methyl-2-pyrazinecarboxylic acid | - |

| 3-isobutyl-2-methoxypyrazine | - |

| L-serine | - |

| β-damascenone | - |

| β-damascone | - |

| Glucose | - |

| Nicotinamide | - |

Quantification of Pyrazine Carboxylic Acid Metabolites in Animal Excreta or In Vitro Bioreactors

In non-human biochemical and metabolic research, this compound serves as a critical internal standard for the accurate quantification of its non-labeled counterpart, Pyrazinecarboxylic Acid, and related metabolites. The use of deuterated analogues is a cornerstone of quantitative analysis, particularly in complex biological matrices like animal excreta or tissues, as it enhances the accuracy and reproducibility of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.cz Stable isotope-labeled internal standards, like this compound, are ideal because they co-elute with the analyte of interest and exhibit nearly identical chemical and physical properties during sample extraction, ionization, and chromatographic separation, thus effectively correcting for matrix effects and variations in instrument response. lcms.cz

Detailed research findings highlight the application of this compound in animal models to study the metabolism of therapeutic agents. For instance, in studies of the antitubercular drug Pyrazinamide, this compound is used as an internal standard to quantify the active metabolite, Pyrazinoic Acid (POA), in plasma and tissue homogenates. nih.gov This is crucial for understanding the pharmacokinetics and host-mediated bioactivation of Pyrazinamide. nih.govmedchemexpress.com

One study utilized the rabbit model of M. bovis infection, which is incapable of converting the prodrug Pyrazinamide into its active POA form, to measure the distribution of host-derived POA into tissues. nih.gov By administering Pyrazinamide to the animals, researchers could measure the resulting POA concentrations in various biological compartments, using this compound as the internal standard for the LC-MS/MS analysis. nih.gov This research demonstrated favorable penetration of circulating POA from plasma into the lungs and granulomas, where the pathogen resides. nih.gov The data showed that POA concentrations in the lung and granulomas were a significant fraction of the plasma concentrations, a finding essential for evaluating the drug's efficacy. nih.gov

| Time Point Post-Dose | Lung-to-Plasma Ratio | Granuloma-to-Plasma Ratio |

| 2 hours | ~ 0.3 | ~ 0.2 |

| 6 hours | ~ 0.6 | ~ 0.3 |

| Data derived from a study in M. bovis-infected rabbits, demonstrating the tissue penetration of Pyrazinoic Acid (POA). This compound was used as an internal standard for quantification. nih.gov |

The principle of using deuterated standards extends to the quantification of various pyrazine metabolites in excretory products. Studies on the metabolism of alkylpyrazines found in food have used deuterium-substituted derivatives as internal standards to quantify the corresponding pyrazine carboxylic acid metabolites in urine. acs.orgacs.orgresearchgate.net While some of these studies involved human subjects, the methodology is directly applicable to animal research and demonstrates the robustness of using stable isotope dilution assays for quantifying metabolites in excreta. acs.orgresearchgate.net These studies successfully identified and quantified several pyrazine carboxylic acids as the primary excretion products. researchgate.net

| Analyte (Metabolite) | Internal Standard Used | Matrix | Research Context |

| Pyrazinoic Acid (POA) | This compound | Rabbit Plasma, Lung, Granulomas | Studying the host-mediated bioactivation and tissue distribution of the drug Pyrazinamide. nih.gov |

| 3,6-Dimethylpyrazine-2-carboxylic acid | d3-3,5-Dimethylpyrazine-2-carboxylic acid | Urine | Analysis of metabolites from the key flavor compound 2,3,5-trimethylpyrazine. acs.orgacs.org |

| 5-Methylpyrazine-2-carboxylic acid | Deuterated Analogue | Urine | Tracing the metabolic pathway of ingested 2,5-dimethylpyrazine. researchgate.net |

| 6-Methylpyrazine-2-carboxylic acid | Deuterated Analogue | Urine | Tracing the metabolic pathway of ingested 2,6-dimethylpyrazine. researchgate.net |

| This table summarizes various research applications where deuterated pyrazine carboxylic acid analogues were used as internal standards for metabolite quantification in non-human and in vitro contexts. |

Furthermore, the application of this compound is relevant for in vitro bioreactor systems, such as those using microbial cultures for biotransformation. ethernet.edu.et In scenarios where microorganisms are used to produce Pyrazinecarboxylic Acid, the deuterated standard is indispensable for accurately monitoring the yield and purity of the target compound within the complex bioreactor medium. ethernet.edu.et Similarly, in vitro metabolic studies using liver microsomes to investigate the stability and metabolic pathways of new drug candidates also rely on such standards to precisely quantify metabolite formation over time. nih.gov

Chemical Reactivity and Derivatization Studies Involving Pyrazinecarboxylic Acid D3

Investigation of Complexation Chemistry with Metal Cations

Coordination Modes of Deuterated Pyrazinecarboxylate Ligands

The pyrazinecarboxylate ligand, including its deuterated form, can coordinate with metal ions through several modes. This versatility is due to the presence of multiple potential donor sites: the two nitrogen atoms of the pyrazine (B50134) ring and the two oxygen atoms of the carboxylate group. The specific coordination mode depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Commonly observed coordination modes for pyrazinecarboxylate, which are also anticipated for its deuterated counterpart, include:

Monodentate Coordination: The ligand binds to the metal center through a single atom, typically one of the ring nitrogens or a carboxylate oxygen.

Bidentate Chelation: The ligand forms a ring with the metal ion by binding through two donor atoms simultaneously. A common bidentate mode involves one nitrogen atom of the pyrazine ring and the adjacent carboxylate oxygen, forming a stable five-membered chelate ring.

Bridging Coordination: The ligand links two or more metal centers. This can occur in various ways, such as the pyrazine ring bridging two metals while the carboxylate groups coordinate to other metals, leading to the formation of one-, two-, or three-dimensional coordination polymers. researchgate.net

Interactive Table: Potential Coordination Modes of Pyrazinecarboxylate-d3 Ligand

| Coordination Mode | Description | Potential Donor Atoms Involved | Resulting Structure |

|---|---|---|---|

| Monodentate | Binds to a single metal center via one atom. | N1 or O(carboxyl) | Simple Complex |

| Bidentate (Chelating) | Binds to a single metal center via two atoms. | N1 and Carboxylate Oxygen | 5-membered Chelate Ring |

| Bridging | Links two or more metal centers. | N1 and N4; Carboxylate Group | Coordination Polymer |

Influence of Deuteration on Coordination Geometry and Stability

The substitution of hydrogen with deuterium (B1214612) can subtly influence the properties of metal complexes. This "isotope effect" can manifest in changes to the geometry and stability of the coordination compounds. ijtsrd.com

Research on Pyrazinecarboxylic Acid-d3 in Amide Synthesis

The conversion of carboxylic acids to amides is a fundamental reaction in organic chemistry. This compound is used in such reactions both to synthesize novel compounds and to study the underlying reaction mechanisms.

Enzymatic and Chemical Amidation of the Carboxylic Acid Moiety

Amides of this compound can be prepared through both conventional chemical methods and biocatalytic approaches.

Chemical Amidation: A common and effective chemical method involves activating the carboxylic acid group first. This is typically achieved by converting the carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride or oxalyl chloride. nih.govresearchgate.netresearchgate.net This activated intermediate then readily reacts with a primary or secondary amine to form the desired amide. This method is robust and widely applicable for creating a diverse range of amide derivatives. nih.gov

Enzymatic Amidation: Biocatalysis offers a greener and more selective alternative for amide synthesis. york.ac.uk Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines under mild, anhydrous conditions. york.ac.ukmdpi.com This approach avoids the use of harsh activating reagents and often proceeds with high efficiency and selectivity, making it an attractive method for synthesizing amides without the need for extensive purification. mdpi.com The enzymatic hydrolysis of nitriles to amides using nitrile hydratase also represents a potential route, though it starts from a different precursor. ru.nl

Deuterium Labeling for Elucidating Reaction Mechanisms and Kinetics

The presence of deuterium atoms in this compound makes it an excellent tool for mechanistic studies. By tracking the position of the deuterium labels in the products and intermediates of a reaction, chemists can deduce the pathways through which the reaction proceeds.

A key principle used in these studies is the kinetic isotope effect (KIE). epfl.ch The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Because the C-D bond is stronger than the C-H bond, reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly for the deuterated compound. Observing a significant KIE provides strong evidence that the C-H (or C-D) bond is broken during the slowest step of the reaction.

In amide synthesis, while the pyrazine ring C-D bonds are not typically broken, secondary KIEs can still provide valuable information. nih.gov These smaller effects can reveal changes in the hybridization or steric environment of the labeled carbon atom during the transition state, helping to distinguish between different proposed mechanisms. nih.govbakerlab.org For example, KIE studies have been instrumental in elucidating the mechanisms of enzyme-catalyzed reactions and metal-catalyzed C-H functionalization. nih.govsnnu.edu.cnacs.org

Formation of Esters and Other Carboxylic Acid Derivatives for Research Purposes

Beyond amides, this compound can be converted into a variety of other carboxylic acid derivatives, with esters being particularly significant for research. These derivatives are often synthesized to modify the compound's properties, for instance, to increase its lipophilicity for biological studies or to create prodrugs. semanticscholar.orgcuni.cz

The synthesis of esters from this compound can be accomplished through several standard esterification methods. A widely used approach is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol (such as methanol (B129727) or propanol) in the presence of a strong acid catalyst, like sulfuric acid. nih.gov Microwave irradiation can often be used to accelerate this process. cuni.cznih.gov

Alternatively, esterification can be performed under milder conditions using coupling reagents. For example, methods like the Steglich esterification use carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid, allowing it to react with an alcohol at room temperature. These methods are particularly useful for sensitive substrates.

The resulting esters of this compound serve as important intermediates for synthesizing more complex molecules or as research tools in their own right. nih.gov

Future Research Directions for Pyrazinecarboxylic Acid D3

Expanding Synthetic Approaches for Selective Deuteration

The synthesis of isotopically labeled compounds is fundamental to their application in research. symeres.com For Pyrazinecarboxylic Acid-d3, future research will likely focus on developing more efficient, cost-effective, and highly selective methods for deuterium (B1214612) incorporation. Current methods often involve either building the molecule from deuterated precursors or performing hydrogen-deuterium (H/D) exchange reactions on the final compound. symeres.combeilstein-journals.org

Future synthetic strategies could explore:

Novel Catalysis: The development of new transition-metal or electrochemical catalysts could offer milder reaction conditions and greater control over which specific hydrogen atoms on the pyrazine (B50134) ring are replaced by deuterium. rsc.org This regioselectivity is crucial for creating specific isotopomers to probe precise molecular interactions. d-nb.info

Organocatalysis: N-heterocyclic carbenes (NHCs) have shown promise in promoting H/D exchange reactions for various aldehydes and could be adapted for carboxylic acid derivatives or their precursors, providing a metal-free synthetic route. researchgate.net

Flow Chemistry: Implementing continuous flow reactors for H/D exchange could enhance reaction efficiency, improve safety, and allow for easier scalability, making selectively deuterated pyrazines more accessible for widespread research.

Advancements in these areas are needed to overcome the challenges of producing compounds with high levels of deuterium incorporation at specific sites, minimizing isotopic impurities, and reducing costs. d-nb.info

Advanced Spectroscopic Probes for Dynamic Molecular Processes

The presence of deuterium in this compound significantly alters its properties in spectroscopic analyses, making it a powerful tool for studying molecular-level processes. dataintelo.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium is less sensitive in NMR than hydrogen (protium), and its presence can simplify complex proton NMR spectra. researchgate.net Future research can exploit this by using this compound to study its binding interactions with biological targets, such as enzymes or proteins. The altered NMR signals can reveal detailed information about the conformation and dynamics of the binding pocket. symeres.com Furthermore, deuterium metabolic imaging (DMI) is a re-emerging technique where the metabolic fate of deuterated substrates is tracked in vivo, offering a window into metabolic fluxes in real-time. nih.govnih.gov

Mass Spectrometry (MS): The mass shift introduced by deuterium atoms is easily detectable by MS. nih.gov This property is the foundation of its use as an internal standard for quantification. Future applications could involve using high-resolution mass spectrometry to track the transformation of this compound within complex biological systems, helping to identify novel metabolites and reaction pathways with high confidence. nih.gov

Vibrational Spectroscopy (Raman and IR): The carbon-deuterium (C-D) bond vibrates at a different frequency than the carbon-hydrogen (C-H) bond, typically shifting the signal to a "silent" region of the cellular Raman spectrum where there is minimal background interference. optica.orgacs.org This allows for highly specific imaging of the labeled molecule's distribution within cells and tissues, a technique known as Raman microscopy. acs.org Future studies could use this to visualize how this compound or its metabolites are distributed within specific cellular compartments or in response to external stimuli.

Integration into Multi-Omics Research for Metabolomic Profiling

Stable isotope labeling is a cornerstone of modern metabolomics, a key component of systems biology. mdpi.commetwarebio.com this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based metabolomics due to its chemical similarity to the endogenous (non-deuterated) analyte, ensuring similar behavior during sample preparation and analysis, while its different mass allows for clear differentiation. nih.govnih.gov

Future research will see an expanded role for this compound in:

Quantitative Flux Analysis: By administering labeled pyrazinamide (B1679903) and using this compound as a standard, researchers can precisely measure the rate of conversion (flux) through specific metabolic pathways. mdpi.com This is critical for understanding how diseases or drugs perturb metabolic networks.

Multi-Omics Integration: Metabolomics provides a functional readout of cellular activity that complements other "omics" data like genomics (gene expression) and proteomics (protein levels). nih.govcreative-proteomics.com Accurate quantification of metabolites like pyrazinecarboxylic acid, enabled by deuterated standards, is essential for building comprehensive models of biological systems. nih.gov These integrated models can reveal how genetic variations lead to metabolic changes that influence disease susceptibility or drug response.

The use of stable isotopes allows for the precise measurement and tracking of molecules, providing a dynamic view of metabolism that is essential for a holistic understanding of biology. creative-proteomics.compharmiweb.com

Applications in Environmental Fate and Biodegradation Studies of Pyrazine Derivatives

Pyrazine compounds are found in nature and are also used as flavoring agents and in other industrial applications. nih.gov Understanding their persistence, transport, and breakdown in the environment is crucial for assessing their ecological impact. dataintelo.com Isotope labeling offers a powerful method for these investigations. clearsynth.com

Future applications for this compound and other deuterated pyrazines include:

Tracer Studies: By introducing a known amount of a deuterated pyrazine derivative into a controlled environmental system (e.g., a soil column or water microcosm), researchers can accurately trace its path and measure its degradation rate. dataintelo.comresearchgate.net The deuterium label allows the compound to be distinguished from any pre-existing, non-labeled pyrazines in the environment. researchgate.net

Mechanism of Biodegradation: While it is known that some bacteria can break down pyrazines, the specific metabolic pathways and enzymes involved are often not well understood. nih.gov Using deuterated pyrazines and analyzing the resulting metabolites with techniques like MS and NMR can help elucidate these degradation mechanisms, including the cleavage of the stable pyrazine ring. nih.gov

Compound-Specific Isotope Analysis (CSIA): This technique, which measures the isotopic ratios of contaminants, can help identify the source of pollution. researchgate.net Developing CSIA methods for pyrazines, using compounds like this compound for calibration and validation, could help track the environmental fate of pyrazine-based agrochemicals or industrial waste. symeres.com

These studies are vital for environmental monitoring, risk assessment, and the development of bioremediation strategies for pyrazine-related contaminants. dataintelo.comnih.gov

Q & A

Basic: What are the recommended methods for synthesizing Pyrazinecarboxylic Acid-d3 and confirming its isotopic purity?

Answer:

this compound is synthesized via deuterium labeling, typically using acid-catalyzed H/D exchange or substitution reactions. Isotopic purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR) and high-resolution mass spectrometry (HRMS) to verify the deuterium incorporation ratio. For example, deuterated compounds like Lauric acid-d3 ( ) follow similar protocols, emphasizing the need for anhydrous conditions and deuterated solvents to minimize proton contamination. Analytical results should align with the molecular formula CHNO-d3 (CAS 98-97-5; ).

Advanced: How can researchers optimize the incorporation of this compound into coordination polymers for enhanced fluorescence properties?

Answer:

Intercalation into γ-modified zirconium phosphate (γ-DDZrP) improves fluorescence by stabilizing the excited state. A method involves:

Dissolving this compound in aqueous solution at pH 4–2.

Layering with γ-DDZrP suspensions under controlled ionic strength.

Characterizing hybrid assemblies via X-ray diffraction (XRD) and fluorescence spectroscopy to confirm interlayer spacing and emission intensity ( ). Adjusting pH and stoichiometry can enhance quantum yield, as shown in studies with non-deuterated analogs.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- Infrared (IR) spectroscopy : Identifies carboxylate stretching vibrations (~1700 cm) and deuterium-related shifts.

- UV-Vis spectroscopy : Monitors electronic transitions for purity assessment.

- Thermogravimetric analysis (TGA) : Determines thermal stability (melting point: 222–225°C; ).

Comparative studies with non-deuterated analogs ( ) highlight isotopic effects on spectral profiles.

Advanced: How do structural modifications of this compound influence its antimycobacterial activity?

Answer:

Modifications at the pyrazine ring (e.g., alkylation, sulfanylation) alter lipophilicity and target binding. For example:

- N-phenylpyrazine-2-carboxamides show enhanced inhibition of Mycobacterium tuberculosis (MIC <10 μM) due to improved membrane permeability ( ).

- Aroylpyrazines exhibit activity dependent on electron-withdrawing substituents (). Structure-activity relationship (SAR) studies should use standardized microdilution assays ( ) and compare deuterated vs. non-deuterated analogs to isolate isotopic effects.

Data Contradiction: How can researchers resolve discrepancies in reported inhibitory concentrations of this compound derivatives?

Answer:

Discrepancies may arise from:

- Purity issues : Validate compound purity via HPLC (>95%) and elemental analysis.

- Assay variability : Standardize protocols (e.g., broth microdilution for antimycobacterial screens; ).